molecular formula C34H60N2O3 B609012 MHAPC-Chol CAS No. 1027801-74-6

MHAPC-Chol

Cat. No. B609012
CAS RN: 1027801-74-6
M. Wt: 544.86
InChI Key: XNSUBQXPLPQEHC-DYQRUOQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MHAPC-Chol is a cationic cholesterol . It results in a high gene silencing effect via high cellular association . This compound is used to deliver siRNA to the liver .


Molecular Structure Analysis

The molecular weight of this compound is 544.85 . The molecular formula is C34H60N2O3 . The SMILES representation is C[C@@]1(CC2)C@([H])C@CCO)=O)([H])C@@C@HCCCC(C)C)([H])[C@]34C .

Scientific Research Applications

  • Nanomedicine Applications : MHAPC-Chol is a part of nanostructured magnetic hydroxyapatite (MHAp), which has potential applications in controlled drug/gene delivery, tissue engineering, magnetic hyperthermia treatment, and the development of contrast agents for magnetic resonance imaging. The therapeutic and diagnostic capabilities of MHAp-nanostructured materials make them ideal for nanomedicine applications (Mondal et al., 2017).

  • Gene Transfection Efficiency : The surface properties of cationic liposomes and lipoplexes, which include this compound, significantly influence cellular association and gene transfection efficiency. Modification of MHAPC-lipoplexes with biosurfactants like mannosylerythritol lipid-A (MEL-A) or Tween 80 can affect their zeta potentials, surface pH levels, and hydration levels, thereby impacting gene transfection outcomes (Ding et al., 2009).

  • Magnetic Hydroxyapatite Nanocomposites : this compound is part of magnetic hydroxyapatite nanocomposites (MHAp), which are used in multifunctional biomedical applications such as drug/gene delivery, tissue engineering, antimicrobial activity, and biosensors. These nanocomposites exhibit good stability and biocompatibility, making them promising in cancer theranostics and other biomedical fields (Mushtaq et al., 2020).

  • Lung Gene Transfection : this compound, when used in cationic liposomes for lung gene transfection, shows a significant increase in gene transfection with the addition of MEL-A. This suggests that specific surfactant modifications can enhance the efficacy of gene delivery systems in pulmonary applications (Ding et al., 2009).

Mechanism of Action

Target of Action

MHAPC-Chol, also known as N,N-methyl hydroxy-ethyl aminopropane carbamoyl cholesterol, is a cationic cholesterol . Its primary targets are the cells where it is intended to deliver its payload. In the context of gene therapy, this compound is used to form lipoplexes with other compounds, such as siRNA, to facilitate cellular uptake .

Mode of Action

This compound interacts with its targets primarily through cellular association. It forms lipoplexes with siRNA, which are then taken up by the cells . The higher cellular association of MHAPC-lipoplexes compared to other lipoplexes is correlated with significantly higher zeta potentials and lower surface pH levels .

Biochemical Pathways

It is known that the compound plays a crucial role in gene silencing via high cellular association . This suggests that this compound may interact with the pathways involved in gene expression and regulation.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its formulation and route of administration. When used to deliver siRNA into mice via intravenous injection, this compound accumulates in the liver . This suggests that the compound has a high degree of bioavailability in this organ.

Result of Action

The primary result of this compound’s action is a high gene silencing effect via high cellular association . This is achieved through the delivery of siRNA to the target cells, which can then interfere with the expression of specific genes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the surface properties of MHAPC-lipoplexes, such as zeta potentials and surface pH levels, can affect their cellular association and gene transfection efficiency . Additionally, modifications with certain surfactants can further influence these properties . .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-hydroxyethyl(methyl)amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60N2O3/c1-24(2)9-7-10-25(3)29-13-14-30-28-12-11-26-23-27(39-32(38)35-19-8-20-36(6)21-22-37)15-17-33(26,4)31(28)16-18-34(29,30)5/h11,24-25,27-31,37H,7-10,12-23H2,1-6H3,(H,35,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSUBQXPLPQEHC-DYQRUOQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.